Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
Descripción
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-13-15(11-17-21-13)12-18-7-9-19(10-8-18)16(20)14-5-3-2-4-6-14/h2-3,11,14H,4-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXSVXBSJFMASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone can be represented as follows:
This compound features a cyclohexene ring, a piperazine moiety, and a 5-methylisoxazole group, which contribute to its pharmacological properties.
Mechanisms of Biological Activity
- Antitumor Activity : Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. The presence of the piperazine ring is often associated with enhanced interaction with biological targets involved in cancer proliferation pathways. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines, suggesting that Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone may also possess similar effects .
- Antibacterial and Antifungal Properties : Compounds containing isoxazole rings are known for their antibacterial and antifungal activities. Studies have demonstrated that such compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
- Cytotoxic Effects : The cytotoxicity of this compound has been evaluated through various in vitro assays. The results indicate that it can induce apoptosis in cancer cells, which is a desirable property for anticancer agents .
Table 1: Biological Activity Overview
Recent Research Highlights
- Antitumor Studies : A study published in 2011 synthesized various piperazine derivatives and evaluated their antitumor activity against several cancer cell lines. The findings suggested that modifications to the piperazine structure could enhance cytotoxic effects significantly .
- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of isoxazole derivatives, showing promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. This supports the potential application of Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone in treating infections .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Diversity on Piperazine Methanones
The piperazine methanone scaffold is a common framework in medicinal chemistry. Below is a comparison with key analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 5-methylisoxazole group is less polar than the sulfamoyl or sulfonyl groups in and analogs, suggesting higher membrane permeability .
Spectral Characterization :
- Analogs with sulfonamide/sulfonyl groups (e.g., 6d–g, 11h) exhibit distinct IR peaks for C=O and S=O bonds, which are absent in the target compound .
- ¹H NMR data for compounds show aromatic proton resonances (δ 7.50–8.30 ppm), whereas the cyclohexenyl group in the target compound would display aliphatic and olefinic signals .
Synthetic Yields: Piperazine methanones with bulky substituents (e.g., benzhydryl in ) show moderate yields (45–72%), likely due to steric hindrance during coupling reactions . The target compound’s synthesis may face similar challenges.
Research Implications
- Pharmacological Potential: The 5-methylisoxazole group in the target compound is structurally akin to bioisosteres used in kinase inhibitors, suggesting possible therapeutic applications .
- Metabolic Stability : Cyclohexenyl groups often improve metabolic stability compared to aromatic rings, as seen in ’s bipiperidinyl analog .
Q & A
Basic: What synthetic routes are recommended for Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone, and what key reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions involving:
- Coupling reactions (e.g., amide bond formation between piperazine and cyclohexene carbonyl precursors) under inert atmospheres to prevent oxidation .
- Substitution reactions to introduce the 5-methylisoxazole moiety, often requiring catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance efficiency .
- Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to optimize intermediate stability .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Critical parameters affecting yield include stoichiometric ratios of reactants, reaction time, and moisture control to avoid side reactions .
Advanced: How can researchers resolve discrepancies in biological activity data across different assays?
Contradictory results may arise from:
- Assay-specific variables : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations .
- Solubility limitations : Use co-solvents (e.g., DMSO) at non-toxic concentrations (<0.1%) to ensure consistent bioavailability .
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity, functional assays for downstream signaling) .
- Data normalization : Include internal controls (e.g., reference inhibitors) and statistical analysis (e.g., ANOVA) to account for inter-experimental variability .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., cyclohexene protons at δ 5.5–6.0 ppm, piperazine N-CH2 at δ 2.5–3.5 ppm) and confirm connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 345.192) and fragments (e.g., loss of isoxazole moiety) .
- IR spectroscopy : Detects carbonyl stretches (~1650–1700 cm⁻¹) and isoxazole ring vibrations (~1500 cm⁻¹) .
Advanced: What strategies improve solubility and bioavailability without altering the core pharmacophore?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility, which are cleaved in vivo .
- Salt formation : Use hydrochloride or mesylate salts to improve dissolution rates .
- Co-solvent systems : Combine PEG-400 or cyclodextrins with aqueous buffers for in vitro assays .
- Structural analogs : Replace the cyclohexene ring with a more polar heterocycle (e.g., tetrahydropyran) while retaining piperazine-isoxazole interactions .
Basic: What parameters are critical during synthesis scale-up from milligram to gram quantities?
- Exothermic control : Use jacketed reactors to maintain temperatures during exothermic steps (e.g., coupling reactions) .
- Catalyst recycling : Optimize Pd-based catalysts for Suzuki-Miyaura reactions to reduce costs .
- Purification scalability : Replace column chromatography with crystallization or centrifugal partitioning chromatography .
- Quality control : Implement inline HPLC (C18 column, acetonitrile/water gradient) to monitor purity at each step .
Advanced: How can computational methods predict binding affinity with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases), focusing on the piperazine and isoxazole moieties as key pharmacophores .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
- QSAR modeling : Corrogate electronic (e.g., LogP) and steric descriptors (e.g., polar surface area) with experimental IC50 values .
Basic: What stability issues arise under different storage conditions, and how are they mitigated?
- Thermal degradation : DSC analysis shows decomposition above 150°C; store at –20°C in amber vials .
- Hydrolysis susceptibility : The carbonyl group may degrade in humid environments; use desiccants and inert gas (N2) purging .
- Light sensitivity : UV irradiation causes isomerization of the cyclohexene ring; store in dark conditions .
Advanced: How can contradictory SAR data be validated experimentally?
- Mutagenesis studies : Knock out putative binding residues in the target protein and retest activity .
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify binding modes .
- Dose-response curves : Use Hill slope analysis to distinguish between allosteric vs. orthosteric mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
